2-Bromo-3,6-difluorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3,6-difluorobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,6-difluorobenzohydrazide typically involves the reaction of 2-Bromo-3,6-difluorobenzoyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation or crystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,6-difluorobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydrazide group can be oxidized to form corresponding azides or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing bromine or fluorine.
Oxidation Products: Azides or other oxidized derivatives.
Reduction Products: Amines or other reduced derivatives.
Scientific Research Applications
2-Bromo-3,6-difluorobenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3,6-difluorobenzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,6-difluorobenzaldehyde: A related compound with an aldehyde functional group instead of a hydrazide.
2-Bromo-3,6-difluorobenzoic acid: A compound with a carboxylic acid functional group.
3,6-Dibromo-2-fluorobenzaldehyde: A compound with two bromine atoms and one fluorine atom.
Uniqueness
2-Bromo-3,6-difluorobenzohydrazide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with the hydrazide functional group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H5BrF2N2O |
---|---|
Molecular Weight |
251.03 g/mol |
IUPAC Name |
2-bromo-3,6-difluorobenzohydrazide |
InChI |
InChI=1S/C7H5BrF2N2O/c8-6-4(10)2-1-3(9)5(6)7(13)12-11/h1-2H,11H2,(H,12,13) |
InChI Key |
NKFZUXQQEZXYGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)NN)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.